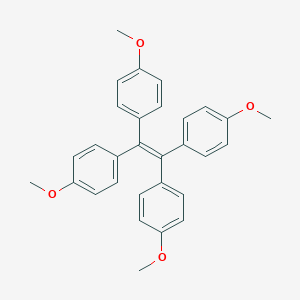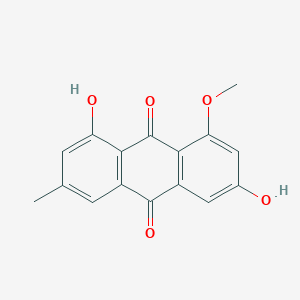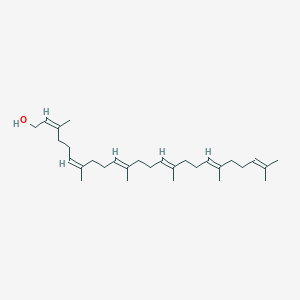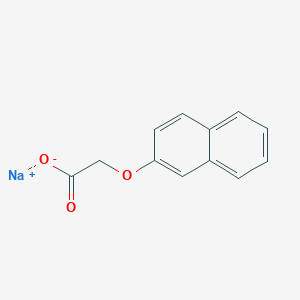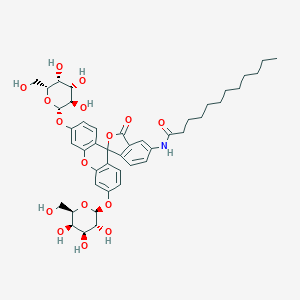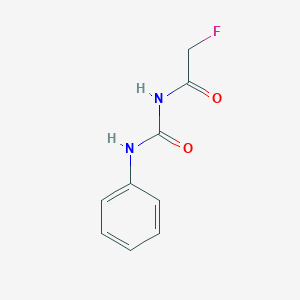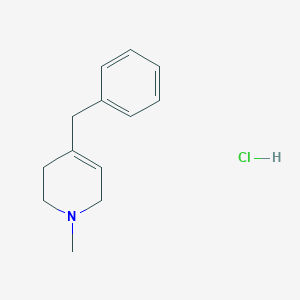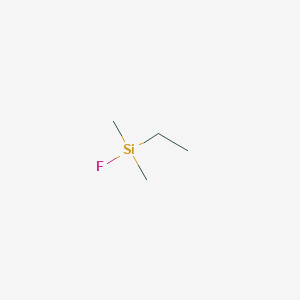
Silane, ethylfluorodimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ethylfluorodimethyl-, also known as Ethylfluorodimethylsilane, is a chemical compound with the molecular formula C4H11FSi. It is widely used in scientific research due to its unique properties and applications. In
Mécanisme D'action
The mechanism of action of Silane, ethylfluorodimethyl-, is not fully understood. However, it is believed to work by reacting with other compounds to form stable, silicon-containing products. This reaction can occur through a variety of pathways, depending on the specific compounds involved.
Effets Biochimiques Et Physiologiques
Silane, ethylfluorodimethyl-, has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-reactive, making it a safe choice for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Silane, ethylfluorodimethyl-, is its versatility. It can be used in a wide range of applications, from organic synthesis to polymer production. It is also relatively easy to handle and store, making it a convenient choice for lab experiments.
However, there are also limitations to its use. Silane, ethylfluorodimethyl-, can be expensive and difficult to obtain in large quantities. It is also highly reactive, which can make it challenging to work with in certain situations.
Orientations Futures
There are many potential future directions for research involving Silane, ethylfluorodimethyl-. One possible area of study is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in nanotechnology and other emerging fields.
Conclusion:
Silane, ethylfluorodimethyl-, is a valuable compound with many applications in scientific research. Its unique properties and versatility make it a popular choice for use in a wide range of applications, from organic synthesis to polymer production. As research in this field continues to evolve, there is great potential for new discoveries and innovations in the use of this compound.
Méthodes De Synthèse
The most common method for synthesizing Silane, ethylfluorodimethyl-, is through the reaction of ethylmagnesium bromide with fluorodimethylchlorosilane. The reaction produces the desired compound, which can be purified through distillation or other methods.
Applications De Recherche Scientifique
Silane, ethylfluorodimethyl-, has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of silicon-containing compounds. It can also be used as a protective coating for metals and other materials, as well as a coupling agent in the production of polymers.
Propriétés
Numéro CAS |
10132-71-5 |
|---|---|
Nom du produit |
Silane, ethylfluorodimethyl- |
Formule moléculaire |
C4H11FSi |
Poids moléculaire |
106.21 g/mol |
Nom IUPAC |
ethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C4H11FSi/c1-4-6(2,3)5/h4H2,1-3H3 |
Clé InChI |
FEVSKBNHAFDREP-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(C)F |
SMILES canonique |
CC[Si](C)(C)F |
Synonymes |
Ethylfluorodimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



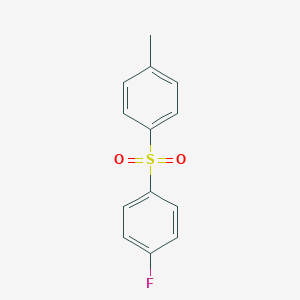
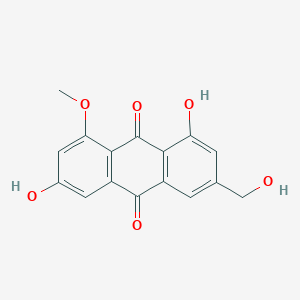
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
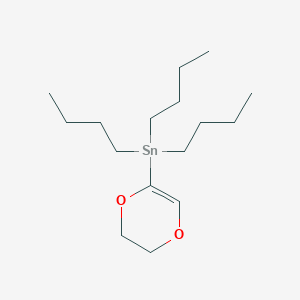
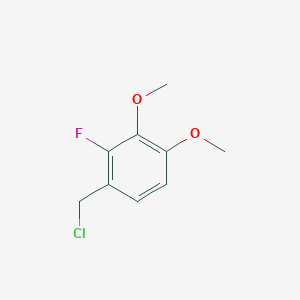
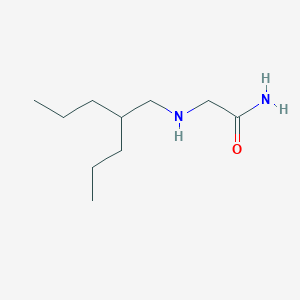
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
